H-D-Lys(N3).HCl
Description
Evolution of Unnatural Amino Acid Incorporation Strategies in Research
The ability to incorporate unnatural amino acids (UNAAs) into proteins is a cornerstone of modern synthetic biology, expanding the chemical diversity available to researchers beyond the limitations of the 20 standard amino acids. frontiersin.org Early methods for protein modification often lacked site-specificity, but the field has since seen the development of sophisticated strategies for the precise, genetically encoded incorporation of UNAAs. nih.gov
A pivotal advancement was the hijacking of the cell's own translational machinery. portlandpress.com This is primarily achieved through the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair. frontiersin.orgacs.org This engineered synthetase specifically charges its partner tRNA with the desired UNNA, and the tRNA is engineered to recognize a codon that is either rare or has been repurposed, most commonly the amber stop codon (UAG). nih.govportlandpress.com When this codon appears in the mRNA sequence of a target protein, the orthogonal system incorporates the UNNA at that specific site, rather than terminating translation. portlandpress.com This landmark approach, significantly advanced by the work of Peter Schultz and colleagues, established a general and powerful method for incorporating a wide variety of UNAAs into proteins in living cells. portlandpress.comacs.org
Further innovations have expanded the toolkit for UNNA incorporation. Frameshift suppression, which utilizes quadruplet codons instead of triplet codons, offers another pathway to introduce UNAAs, potentially allowing for the simultaneous incorporation of multiple different UNAAs into a single protein. pnas.org Cell-free protein synthesis (CFPS) systems have also emerged as robust platforms for incorporating UNAAs with high efficiency, providing a more controlled environment outside the complexity of a living cell. frontiersin.org These evolving strategies have transformed proteins into customizable molecules with novel physicochemical properties and biological functions. frontiersin.orgnih.gov
Significance of Bioorthogonal Click Chemistry in Modern Biological Studies
Bioorthogonal chemistry refers to a class of chemical reactions that can occur within a living system without interfering with or being perturbed by native biochemical processes. rsc.orgthe-scientist.comwikipedia.org Coined by Carolyn R. Bertozzi, the concept has become indispensable for studying biomolecules in their natural context. wikipedia.orgcas.org These reactions are characterized by their high selectivity, excellent yields, and compatibility with aqueous environments. ntu.edu.sgnih.gov
A key subset of bioorthogonal reactions falls under the umbrella of "click chemistry," a term introduced by K. Barry Sharpless to describe reactions that are rapid, wide in scope, and generate minimal byproducts. cas.orgntu.edu.sg The most prominent click reaction used in biological studies is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne. cas.org This reaction has two main variants:
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective reaction forms a stable 1,4-disubstituted triazole linkage. rsc.org While powerful, its application in living cells can be limited by the cytotoxicity of the copper catalyst. wikipedia.org
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the issue of copper toxicity, a copper-free version of the click reaction was developed. rsc.org SPAAC utilizes a strained cyclooctyne (B158145), which reacts rapidly with an azide without the need for a metal catalyst, making it truly bioorthogonal and suitable for use in living organisms. wikipedia.orgnih.gov
The azide group is particularly well-suited for bioorthogonal applications because it is virtually absent from biological systems, metabolically stable, and small in size, which minimizes perturbation to the parent biomolecule. wikipedia.org The stable triazole ring formed during the reaction provides a robust covalent linkage. These features have made bioorthogonal click chemistry a powerful tool for cellular imaging, biomolecule labeling, drug targeting, and the assembly of complex biomaterials. the-scientist.comchempep.com
Contextualizing Azide-Modified Lysine (B10760008) Derivatives in Peptide and Protein Research
Lysine is a frequently used residue for chemical modification in proteins due to the high accessibility and nucleophilicity of its side-chain ε-amino group. mdpi.com Replacing a natural lysine residue with an azide-functionalized derivative, such as azidolysine, is a common and effective strategy to introduce a bioorthogonal handle for click chemistry. nih.gov This substitution can be accomplished during solid-phase peptide synthesis (SPPS) by using a protected azidolysine building block. chempep.comnih.gov
H-D-Lys(N3).HCl, also known as 6-azido-D-norleucine hydrochloride, is a specific example of such a derivative. iris-biotech.decymitquimica.com It provides an azide group at the terminus of a six-carbon chain, mimicking the structure of lysine. nih.gov Once incorporated into a peptide or protein, the azide group can be selectively targeted with an alkyne-modified molecule via CuAAC or SPAAC, enabling precise, site-specific conjugation. evitachem.combapeks.com This allows for the attachment of a wide array of functionalities, including fluorescent dyes for imaging, polymers for drug delivery, or other biologically active molecules. chempep.com
The "D" stereoisomer designation in this compound is also significant. Peptides constructed from D-amino acids are resistant to degradation by proteases, which typically recognize only L-amino acids. This property is highly valuable in the development of therapeutic peptides with enhanced stability and longer in vivo half-lives. The hydrochloride salt form of the compound enhances its solubility in aqueous solutions, facilitating its use in various biochemical applications. evitachem.com
Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | (2R)-2-amino-6-azidohexanoic acid;hydrochloride | nih.gov |
| Synonyms | N-epsilon-Azido-D-lysine hydrochloride, 6-Azido-D-norleucine HCl | iris-biotech.denih.gov |
| Molecular Formula | C₆H₁₃ClN₄O₂ | nih.govfluorochem.co.uk |
| Molecular Weight | ~208.65 g/mol | cymitquimica.comfluorochem.co.uk |
| CAS Number | 2098497-01-7 | iris-biotech.denih.gov |
| Appearance | White to off-white crystalline powder | cymitquimica.comevitachem.com |
| Purity | ≥98% | iris-biotech.defluorochem.co.uk |
| Melting Point | 164 to 170°C | fluorochem.co.uk |
| Storage Temperature | 2-8°C | iris-biotech.de |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R)-2-amino-6-azidohexanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4O2.ClH/c7-5(6(11)12)3-1-2-4-9-10-8;/h5H,1-4,7H2,(H,11,12);1H/t5-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEAACZNVVRXSJ-NUBCRITNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=[N+]=[N-])CC(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN=[N+]=[N-])C[C@H](C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
H D Lys N3 .hcl As a Versatile Building Block in Chemical Biology and Materials Science Research
Integration into Peptide and Protein Systems
The ability to incorporate H-D-Lys(N3).HCl into peptides and proteins opens up a vast array of possibilities for studying and manipulating biological processes. This can be achieved through both synthetic and biological methods, allowing for the introduction of the azido (B1232118) functionality at specific sites.
Site-Specific Incorporation into Peptides via SPPS
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, and this compound is readily amenable to this technique. baseclick.euevitachem.com In SPPS, amino acids are sequentially added to a growing peptide chain that is anchored to a solid support. evitachem.com this compound, with its protected alpha-amino group, can be incorporated at any desired position in the peptide sequence. This allows for the creation of peptides with a precisely located azide (B81097) group, which can then be used for further modifications or conjugations. baseclick.eu For example, this method can be used to generate azide-modified peptides for use in click chemistry reactions. baseclick.eubaseclick.eu
Genetic Encoding and Site-Specific Introduction into Recombinant Proteins
Beyond synthetic peptides, a significant advancement has been the ability to incorporate azido-lysine analogues into recombinant proteins in living cells. This is achieved by expanding the genetic code of an organism to recognize a non-canonical amino acid. nih.govbiorxiv.org
A key breakthrough in the genetic encoding of unnatural amino acids has been the utilization of the pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA (tRNAPyl) pair from archaea like Methanosarcina barkeri and Methanosarcina mazei. nih.govnih.govmdpi.com This enzyme/tRNA pair is "orthogonal," meaning it does not cross-react with the host cell's own aminoacyl-tRNA synthetases and tRNAs. google.com
Researchers have engineered the PylRS to specifically recognize and charge tRNAPyl with azido-lysine derivatives instead of its natural substrate, pyrrolysine. nih.govresearchgate.net The tRNAPyl is also modified to recognize a unique codon, typically the amber stop codon (UAG), which is repurposed to encode the unnatural amino acid. nih.govresearchgate.net When a gene containing a UAG codon at a specific site is expressed in a host cell containing the engineered PylRS/tRNAPyl pair and supplemented with an azido-lysine analogue, the azido-lysine is incorporated into the protein at that precise location. nih.govnih.govresearchgate.net This technique has been successfully demonstrated in various organisms, including E. coli and even in zebrafish embryos, for the site-specific incorporation of azido-lysine. nih.govbiorxiv.orgnih.govresearchgate.net
Table 1: Examples of Engineered PylRS for Azido-lysine Incorporation
| Organism of Origin | PylRS Mutations | Unnatural Amino Acid Incorporated | Host Organism |
|---|---|---|---|
| Methanosarcina barkeri | Not specified in detail, but evolved for efficiency | N6-[(2-azidoethoxy)carbonyl]-L-lysine | Escherichia coli |
| Methanosarcina mazei | Y306A, Y384F | N(epsilon)-(o-azidobenzyloxycarbonyl)-L-lysine (AzZLys) | Escherichia coli |
This table summarizes selected research findings on the engineering of PylRS for the genetic encoding of azido-lysine derivatives. nih.govbiorxiv.orgnih.govresearchgate.net
Metabolic labeling is a powerful technique to study newly synthesized proteins within a cell. creative-proteomics.comnih.gov This method involves introducing an amino acid analogue, such as an azido-lysine derivative, into the cell's growth medium. baseclick.eubaseclick.eu The cellular machinery then incorporates this analogue into newly synthesized proteins in place of its natural counterpart. baseclick.eucreative-proteomics.com
For instance, azidohomoalanine (AHA), an analogue of methionine, is a commonly used tool for this purpose. nih.govnih.gov Similarly, azido-lysine can be used to label proteins. baseclick.eu The incorporated azide group then serves as a bioorthogonal handle for subsequent detection or purification. baseclick.euplos.org This allows researchers to specifically track and identify proteins that are synthesized under particular conditions or at specific times, providing valuable insights into cellular dynamics and responses. nih.govplos.org This non-radioactive method offers significant practical advantages over traditional techniques that use 35S-labeled amino acids. baseclick.eubaseclick.eu
Utilisation of Pyrrolysyl-tRNA Synthetase/tRNA(CUA) Pair
Post-Translational Chemical Modification of Proteins Bearing H-D-Lys(N3) Residues
Once a protein has been successfully synthesized with an incorporated H-D-Lys(N3) residue, the azide group becomes a versatile chemical handle for a wide range of post-translational modifications. nih.gov Lysine (B10760008) itself is one of the most heavily post-translationally modified amino acids in proteins, and the introduction of an azide group expands this repertoire even further. nih.govportlandpress.com
The azide moiety can be selectively targeted with various reporter molecules, such as fluorescent dyes or biotin (B1667282) tags, through bioorthogonal reactions. baseclick.eu This allows for the specific labeling and visualization of the protein of interest within a complex cellular environment. Furthermore, the azide can be used to attach other functional molecules, such as drugs or cross-linking agents, to the protein. baseclick.eunih.gov This capability is invaluable for studying protein function, interactions, and localization. nih.govnih.gov For example, the Staudinger ligation can be employed to attach probes to proteins containing azido-lysine. researchgate.net
Applications in Bioconjugation Research via Click Chemistry
The azide group of this compound is a key player in "click chemistry," a set of powerful, reliable, and selective reactions for rapidly and modularly constructing new molecules. nih.govuga.edu These reactions are bioorthogonal, meaning they can proceed in complex biological environments without interfering with native biochemical processes. nih.gov
The most prominent click chemistry reaction involving azides is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a stable triazole ring. nih.govlabome.com This reaction can be catalyzed by copper(I), which significantly increases its rate and allows it to proceed under mild, aqueous conditions. nih.govlabome.com Alternatively, strain-promoted azide-alkyne cycloaddition (SPAAC) can be used, which does not require a cytotoxic copper catalyst. nih.gov
These click reactions have numerous applications in bioconjugation. nih.govuga.edu For instance, a protein containing an azido-lysine residue can be specifically conjugated to a molecule containing an alkyne group, such as a fluorescent probe, a drug molecule, or another biomolecule. baseclick.eulabome.com This has been used to create antibody-drug conjugates with a precise drug-to-antibody ratio and to label proteins for imaging studies. labome.com The versatility of click chemistry also allows for the cyclization of peptides, which can enhance their stability and biological activity. iris-biotech.de
Table 2: Key Click Chemistry Reactions Involving Azido-Lysine
| Reaction Name | Reactants | Key Features |
|---|---|---|
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide, Terminal Alkyne, Copper(I) catalyst | High efficiency, mild reaction conditions, forms a stable triazole linkage. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide, Strained Alkyne (e.g., cyclooctyne) | Catalyst-free, bioorthogonal, suitable for live-cell applications. |
This table highlights the primary click chemistry reactions utilized for the bioconjugation of molecules containing azido-lysine. nih.govresearchgate.netnih.govfrontiersin.org
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with H-D-Lys(N3)-Derived Constructs
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click chemistry reaction for creating stable triazole linkages between molecules. nih.govnih.gov In this reaction, the azide group of an this compound-derived construct reacts with a terminal alkyne in the presence of a copper(I) catalyst. medchemexpress.commedchemexpress.com This reaction is noted for its high yield, broad scope, and stereospecificity. organic-chemistry.org
The kinetics of the CuAAC reaction are significantly influenced by the catalytic system employed. A common and convenient method involves the in situ generation of the active Cu(I) catalyst from a copper(II) source, such as copper(II) sulfate (B86663) (CuSO4), using a reducing agent. broadpharm.comresearchgate.net Sodium ascorbate (B8700270) is frequently the reductant of choice, typically used in excess. nih.govnih.gov
However, the use of Cu(I) and sodium ascorbate can lead to the generation of reactive oxygen species, which may damage biological molecules. nih.govrsc.org To mitigate these effects and enhance reaction rates, copper-chelating ligands are often incorporated into the catalytic system. nih.govnih.gov
Tris-(benzyltriazolylmethyl)amine (TBTA) was one of the first ligands used to stabilize the Cu(I) oxidation state and accelerate the reaction. broadpharm.comnih.gov While effective, its poor water solubility can be a limitation in biological applications. nih.gov
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a water-soluble alternative to TBTA that is well-suited for bioconjugation in aqueous environments. broadpharm.comjenabioscience.com It helps to protect biomolecules from copper-mediated damage and can improve reaction efficiency. broadpharm.comnih.govrsc.org
The choice of ligand and the ratio of copper to ligand are critical parameters that often require optimization for specific applications. jenabioscience.com For instance, a starting point for labeling biomolecules might involve a final CuSO4 concentration of 2 mM and a CuSO4:THPTA ratio of 1:5. jenabioscience.com
Table 1: Common Catalytic Systems for CuAAC
| Component | Function | Common Concentration/Ratio | Notes |
|---|---|---|---|
| Copper Source | CuSO₄ | 50 µM - 2 mM | Provides the catalytic metal center. nih.govjenabioscience.com |
| Reducing Agent | Sodium Ascorbate | 3- to 10-fold excess relative to copper | Reduces Cu(II) to the active Cu(I) state. nih.gov |
| Ligand | TBTA | Often used in organic solvents | Stabilizes Cu(I) and accelerates the reaction, but has low water solubility. broadpharm.comnih.gov |
| Ligand | THPTA | ≥ 5 equivalents relative to copper | Water-soluble ligand ideal for bioconjugation, protects biomolecules. broadpharm.comnih.gov |
| Additive | Aminoguanidine | Varies | Can be used to trap reactive byproducts of ascorbate oxidation. nih.gov |
A key feature of the CuAAC reaction is its high regioselectivity. The copper(I) catalyst directs the reaction to almost exclusively form the 1,4-disubstituted 1,2,3-triazole isomer. nih.govnih.govorganic-chemistry.org This is in contrast to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which typically yields a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.orgnih.gov
The resulting 1,4-disubstituted triazole ring is exceptionally stable and serves as an effective and robust linker. nih.gov It is considered a good bioisostere for the amide bond, although with a slightly different topology and dipole moment. nih.govnih.gov This stability and predictable geometry make it a valuable component in the construction of complex biomolecular architectures, such as cyclic peptides and antibody-drug conjugates. medchemexpress.comnih.gov In contrast, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) can be used to selectively produce the 1,5-disubstituted triazole isomer when that specific linkage is desired. acs.org
Reaction Kinetics and Catalytic Systems (e.g., CuSO4/Sodium Ascorbate, Ligands like TBTA/THPTA)
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with H-D-Lys(N3)-Derived Constructs
To overcome the cellular toxicity associated with the copper catalyst in CuAAC, the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) was developed. nih.govmdpi.com This reaction, also known as copper-free click chemistry, does not require a metal catalyst. chemicalbook.commedchemexpress.commedchemexpress.com Instead, it relies on the high ring strain of a cyclooctyne (B158145) reaction partner to accelerate the cycloaddition with an azide. iris-biotech.denih.gov
The azide group on H-D-Lys(N3)-derived molecules can react efficiently with various strained cyclooctyne derivatives. chemicalbook.commedchemexpress.commedchemexpress.com The choice of cyclooctyne influences the reaction kinetics and the properties of the final conjugate.
Dibenzocyclooctyne (DBCO) and its derivatives are widely used due to their high reactivity and stability. iris-biotech.deissuu.com
Bicyclo[6.1.0]nonyne (BCN) is another common strained alkyne that readily reacts with azides in SPAAC. acs.orgbroadpharm.comnih.gov
These reagents allow for the formation of a stable triazole linkage under physiological conditions without the need for a cytotoxic catalyst. broadpharm.comrsc.org
Table 2: Comparison of Strained Cyclooctynes Used in SPAAC
| Cyclooctyne Derivative | Abbreviation | Key Features |
|---|---|---|
| Dibenzocyclooctyne | DBCO | High reactivity, good stability. iris-biotech.deissuu.com |
| Bicyclo[6.1.0]nonyne | BCN | Representative strained alkyne for SPAAC, widely used. rsc.org |
| Dibenzoazacyclooctyne | DIBAC | High reactivity and stability. iris-biotech.de |
| Biarylazacyclooctynone | BARAC | Used for live cell imaging due to high signal-to-background ratio. acs.org |
The primary advantage of using SPAAC with H-D-Lys(N3)-derived constructs is its biocompatibility. thermofisher.com The elimination of the copper catalyst makes it an ideal tool for applications involving living systems. mdpi.comrsc.org
Live-Cell Imaging: SPAAC enables the specific labeling of azide-modified biomolecules on or inside living cells with fluorescent probes attached to a strained alkyne. acs.orgnih.govrsc.org This allows for the visualization and tracking of proteins and other molecules in their native environment without the perturbation caused by a toxic catalyst. rsc.org
In Vivo Studies: The bioorthogonal nature of the SPAAC reaction allows it to proceed within living organisms with minimal side reactions. rsc.org This has been utilized for in vivo imaging and the study of biological processes in real-time. acs.orgrsc.org
Reduced Perturbation: By avoiding copper, SPAAC minimizes the risk of altering the function of sensitive biological systems, providing more reliable data in cellular and in vivo experiments. mdpi.com
While SPAAC offers significant advantages in biocompatibility, it is worth noting that the reaction kinetics are generally slower than CuAAC, and the cyclooctyne reagents can be more sterically demanding. nih.govnih.gov
Use with Strained Cyclooctyne Derivatives (e.g., DBCO, BCN)
Staudinger Ligation in H-D-Lys(N3)-Mediated Bioconjugation Research
The Staudinger ligation is another powerful bioorthogonal reaction that utilizes the azide group of this compound. baseclick.euiris-biotech.deiris-biotech.de This reaction involves the coupling of an azide with a specifically engineered phosphine (B1218219), typically a triarylphosphine bearing an ester group. mdpi.comthermofisher.com
The reaction proceeds through the initial formation of an aza-ylide intermediate, which then undergoes an intramolecular rearrangement to form a stable amide bond, releasing phosphine oxide as a byproduct. mdpi.comthermofisher.com A key variant is the "traceless" Staudinger ligation, which is designed to form the amide bond without leaving any residual atoms from the phosphine reagent, making it ideal for synthesizing native peptide bonds. researchgate.netescholarship.orgnih.gov
This method is highly specific and, like SPAAC, does not require a copper catalyst, making it suitable for use in biological systems. thermofisher.comthermofisher.com It has been widely used to tag biomolecules such as proteins and nucleic acids. researchgate.net While the reaction is highly specific, it tends to be slower than catalyzed click reactions. thermofisher.com The Staudinger ligation has been instrumental in applications such as the chemical synthesis of proteins and the site-specific modification of biomolecules within a cellular context. researchgate.netescholarship.org
Development of Advanced Chemical Probes and Molecular Tools
The incorporation of bioorthogonal functional groups into molecular scaffolds has revolutionized the fields of chemical biology and materials science. Among these, the azide group, particularly when installed on versatile building blocks like lysine, offers a powerful handle for chemical modification via highly specific and efficient ligation reactions. This compound, an unnatural amino acid, serves as a key component in the construction of sophisticated molecular tools designed for probing, capturing, and manipulating biological systems and for fabricating advanced materials. Its azide moiety enables precise, post-synthetic modification through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry". medchemexpress.comsigmaaldrich.com This allows for the attachment of reporter molecules, affinity tags, or surface anchors with high fidelity and under biocompatible conditions. sigmaaldrich.comthermofisher.com
Design and Synthesis of Fluorescent Probes Incorporating Azide-Lysine
The design of fluorescent probes often involves integrating an environmentally sensitive fluorophore with a recognition element and a reactive handle for bioconjugation. nih.govnih.gov Azide-lysine derivatives are exceptionally useful in this context, providing a site for the covalent attachment of alkyne-modified fluorophores. mdpi.com The synthesis strategy typically involves standard solid-phase peptide synthesis (SPPS) where Fmoc-protected azide-lysine is incorporated at a specific position within a peptide sequence. ed.ac.uknih.gov Alternatively, a fluorophore can be derivatized with an azide or alkyne group, allowing it to be "clicked" onto a biological target that has been metabolically labeled with the complementary functionality. thermofisher.commdpi.com
For instance, research into plasma membrane dynamics has utilized fluorescent probes constructed on a lysine scaffold. ed.ac.uk A gram-scale synthesis of an Fmoc-Lys(6-carboxyfluorescein diacetate)-OH building block has been developed, enabling the efficient solid-phase synthesis of probes with varying charges and hydrophobicity. ed.ac.uk These probes, once synthesized, can be evaluated for their efficiency in cell membrane labeling. Studies have shown that probes with a positively charged lysine and a single stearic acid tail provide optimal membrane staining in HeLa cells, likely due to favorable electrostatic interactions with the cell surface. ed.ac.uk
The versatility of the azide group allows for the creation of a wide array of probes. Safirinium-based fluorophores have been functionalized with both azide and alkyne groups to create molecular probes for click chemistry labeling. mdpi.com These probes maintain their fluorescent properties and stability after the CuAAC reaction and have been shown to be suitable for fluorescent microscopy imaging with low cytotoxicity. mdpi.com The ability to conduct these reactions in aqueous solutions makes them particularly promising for labeling biomolecules in their native environment. mdpi.com
Table 1: Examples of Fluorescent Probes Incorporating Azide-Functionalized Moieties
| Probe Type | Synthesis Approach | Fluorophore Example | Application | Research Finding | Citation |
|---|---|---|---|---|---|
| Plasma Membrane Probe | Solid-Phase Peptide Synthesis (SPPS) | 6-Carboxyfluorescein | Cell membrane imaging | Probes with a positively charged lysine and a stearic acid tail showed optimal membrane staining and retention. | ed.ac.uk |
| Safirinium "Click" Probe | Solution-phase synthesis | Safirinium | General fluorescent labeling via CuAAC | Azide- and alkyne-functionalized Safirinium probes are stable, highly fluorescent, and suitable for microscopic imaging. | mdpi.com |
| Protein Detection Probe | Metabolic Labeling | Alkyne-derivatized fluorophore (e.g., Alexa Fluor) | Monitoring de novo protein synthesis | L-azidohomoalanine (AHA), a methionine analog, is incorporated into proteins and detected by "clicking" a fluorescent alkyne. | thermofisher.combaseclick.eu |
| Turn-On Azide Probe | Organic Synthesis | Fluorogenic Dibenzocyclooctyne (Fl-DIBO) | Detection of azide-tagged proteins | Fl-DIBO reacts rapidly with azides to form a highly fluorescent product, enabling detection with minimal background. | medchemexpress.com |
Creation of Affinity Reagents and Capture Tags for Biomolecules
This compound is a fundamental building block for producing affinity reagents and capture tags, which are indispensable for identifying and isolating biomolecules from complex mixtures. The azide group serves as a bioorthogonal handle for attaching reporter molecules, such as biotin, which can then be used for affinity purification with streptavidin-coated supports. nih.govnih.gov
One strategy involves the synthesis of peptides containing an azide-lysine residue. For example, a chemical conjugation affinity peptide (CCAP) was designed with a C-terminal azide-lysine. nih.gov This allowed for the subsequent attachment of functional molecules like biotin via click chemistry, creating a tool for protein cross-linking and capture. nih.gov Another approach uses chemoselective diazotransfer reagents to convert specific lysine residues on a protein surface into azides. nih.gov A biotin-tethered diazotransfer reagent (DtBio) was shown to selectively modify a lysine residue near the biotin-binding site of streptavidin, demonstrating proximity-induced site-selectivity. nih.gov
In the field of chemical proteomics, azide-tagged cross-linkers are used to study protein-protein interactions. An azide-tagged, MS-cleavable cross-linker, Azide-A-DSBSO, reacts with lysine residues to link interacting proteins. acs.org The azide tag facilitates the selective enrichment of the cross-linked peptides from a complex digest using copper-free click chemistry with an alkyne-functionalized resin, significantly improving the efficiency of identifying protein interaction sites. acs.org
Table 2: Research Findings on Azide-Lysine Based Affinity Reagents
| Reagent Type | Key Feature | Target Biomolecule | Application | Key Finding | Citation |
|---|---|---|---|---|---|
| Chemical Conjugation Affinity Peptide (CCAP) | C-terminal azide-lysine | Human IgG1, Mouse IgG2a | Site-specific antibody modification | Azide allows for click-chemistry attachment of biotin for affinity-based applications. | nih.gov |
| Biotin-tethered Diazotransfer Reagent (DtBio) | Proximity-induced lysine modification | Streptavidin | Site-selective protein labeling | Chemoselectively converts a lysine residue near the biotin-binding pocket into an azide. | nih.gov |
| Azide-A-DSBSO Cross-linker | Azide tag for enrichment | Protein complexes | Protein-protein interaction studies | The azide tag enables highly efficient, bio-orthogonal enrichment of cross-linked peptides via click chemistry. | acs.org |
| Azide-Modified Peptides | Incorporated via SPPS | General proteins | Bioconjugation | Azide moiety allows specific attachment of PEGs, antibodies, or fluorescent labels via click chemistry or Staudinger ligation. | baseclick.eu |
Fabrication of Surface-Bound Architectures for Biosensing and Materials Science Research
The functionalization of surfaces with biomolecules is critical for applications in medical diagnostics, tissue engineering, and biosensing. rsc.org this compound and related azide-containing polymers like poly-L-lysine (PLL) are pivotal in creating these surface-bound architectures. The positively charged nature of PLL facilitates its rapid adsorption onto various negatively charged substrates through electrostatic interactions, forming a stable anchoring layer. rsc.org
By synthesizing PLL copolymers functionalized with azide groups (PLL-N3), surfaces can be endowed with "clickable" handles. cd-bioparticles.net These azide-functionalized surfaces can then be used to covalently immobilize alkyne-modified biomolecules, such as DNA, peptides, or proteins, via CuAAC or SPAAC reactions. rsc.orgrsc.org This method offers precise control over the density and orientation of the immobilized molecules. For example, researchers have functionalized silicon dioxide and gold surfaces with PLL bearing dibenzocyclooctyne (DBCO) groups. Subsequently, azide-modified DNA was selectively anchored to these surfaces, demonstrating the successful fabrication of a DNA biosensor. rsc.org
This strategy extends to the functionalization of nanoparticles. Ultrasmall gold nanoparticles have been functionalized with azide-terminated glutathione. researchgate.net These azide-functionalized nanoparticles can then be covalently linked to alkyne-derivatized molecules, such as fluorescent dyes, through CuAAC. This post-functionalization method is versatile, occurs in water, and yields highly fluorescent nanoparticles, paving the way for applications in cellular imaging and sensing. researchgate.net In another example, a peptide designed to bind the Chikungunya virus E2 protein was synthesized with an N-terminal azide-lysine. nih.gov This allowed the peptide to be "clicked" onto an alkyne-modified porous silicon microcavity, creating a robust biosensor for pathogen detection. nih.gov
Application in Nanotechnology Constructs (e.g., polyglycine linkers in supramers)
In nanotechnology, this compound serves as a versatile component for building complex, functional constructs. nih.gov The azide group provides a site for specific conjugation, while the amino acid backbone can be incorporated into larger structures like peptides and polymers. A notable application is its use in conjunction with flexible polyglycine linkers to create self-assembling systems. iris-biotech.deiris-biotech.de
Oligo-glycine linkers are known for their high flexibility, which allows them to connect different functional domains without imposing structural constraints or interfering with domain function. iris-biotech.denih.gov When a molecule like H-(Gly)3-Lys(N3)-OH*HCl is used, it combines the flexible linker properties of the oligo-glycine segment with the bioorthogonal reactivity of the azide-lysine. iris-biotech.de This combination is powerful for constructing artificial multi-domain proteins or linking subunits of oligomeric proteins. iris-biotech.de
Research has shown that oligo-glycine molecules designed in a star-like fashion can form highly ordered supramolecular structures (supramers) in aqueous media. iris-biotech.deiris-biotech.de Furthermore, peptides containing polyglycine fragments have been reported to bind to surfaces like mica, highlighting their potential in nanotechnology constructs for surface modification. iris-biotech.deiris-biotech.de The inclusion of an azide-lysine within such a construct would allow these surface-bound or self-assembled structures to be further functionalized, for example, by attaching targeting ligands, therapeutic agents, or imaging probes via click chemistry. This modular approach is central to the development of advanced nanomaterials for targeted drug delivery and diagnostics. nih.gov
Derivatives and Analogues of H D Lys N3 .hcl for Specialized Research Applications
Synthesis and Evaluation of N-alpha-Protected Azido-D-lysine Derivatives (e.g., Fmoc-D-Lys(N3)-OH, Boc-D-Lys(N3)-OH)
The synthesis and application of peptides containing azido-D-lysine necessitate the temporary protection of the α-amino group to ensure controlled and site-specific peptide bond formation. The two most prevalently used N-alpha-protecting groups for this purpose are fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc). These protecting groups are fundamental to Solid Phase Peptide Synthesis (SPPS), allowing for the sequential addition of amino acids to a growing peptide chain. chempep.comissuu.com
The synthesis of these derivatives, such as Fmoc-D-Lys(N3)-OH and Boc-D-Lys(N3)-OH, often begins with a commercially available, suitably protected D-lysine precursor. nih.gov A key step involves the introduction of the azide (B81097) moiety onto the ε-amino group of the lysine (B10760008) side chain, a transformation that can be achieved through a diazotransfer reaction. nih.govmetu.edu.tr
Once synthesized, these derivatives are evaluated for their utility in various applications. Their primary function is to act as building blocks in SPPS. chemimpex.comchemimpex.com The azide group remains stable throughout the coupling and deprotection cycles of SPPS. chempep.compeptide.com Following peptide synthesis and purification, the side-chain azide serves as a bioorthogonal handle for "click chemistry." This includes the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC). chempep.commedchemexpress.commedchemexpress.com These reactions enable the precise attachment of a wide array of molecules, including fluorescent dyes for protein labeling, polymers for drug delivery systems, and cytotoxic agents for creating antibody-drug conjugates (ADCs). chempep.comchemimpex.comchemimpex.com
Table 1: Comparison of N-alpha-Protected Azido-D-lysine Derivatives
| Feature | Fmoc-D-Lys(N3)-OH | Boc-D-Lys(N3)-OH |
|---|---|---|
| Full Name | Nα-Fmoc-Nε-azido-D-lysine | Nα-Boc-Nε-azido-D-lysine |
| Molecular Formula | C₂₁H₂₂N₄O₄ | C₁₁H₂₀N₄O₄ |
| Molecular Weight | 394.4 g/mol | 272.3 g/mol |
| Primary Use | Building block in Fmoc-based Solid Phase Peptide Synthesis (SPPS). chempep.comchemimpex.com | Building block in Boc-based Solid Phase Peptide Synthesis (SPPS) and as a linker intermediate. medchemexpress.compeptide.com |
| Deprotection Condition | Mild base (e.g., Piperidine). chempep.comissuu.com | Acid (e.g., Trifluoroacetic Acid - TFA). issuu.com |
| Key Applications | Synthesis of peptides for bioconjugation, protein labeling, and drug development. chemimpex.com | Click chemistry reagent, synthesis of linkers for ADCs, and peptide synthesis. chemimpex.commedchemexpress.commedchemexpress.com |
| Click Chemistry Compatibility | Azide group enables CuAAC and SPAAC reactions post-synthesis. medchemexpress.com | Azide group enables CuAAC and SPAAC reactions. medchemexpress.com |
Exploration of Oligoglycine Linkers with Azide-Lysine for Protein Domain Studies
In protein engineering, it is often desirable to connect different protein domains or to attach functional molecules to a protein without disrupting its native structure and function. iris-biotech.deiris-biotech.de Oligoglycine linkers are frequently employed for this purpose due to their inherent flexibility. iris-biotech.depolyplus-sartorius.com Glycine (B1666218), having only a hydrogen atom as its side chain, allows for a wide range of phi/psi backbone angles, imparting high conformational freedom to the linker. iris-biotech.deiris-biotech.de This flexibility enables the connected domains to move and fold independently, minimizing unwanted interactions. iris-biotech.depolyplus-sartorius.com
The combination of an azide-lysine residue with an oligoglycine chain, such as in H-(Gly)₃-Lys(N₃)-OH, creates a highly versatile molecular tool. iris-biotech.de This construct provides a flexible spacer (the oligoglycine part) terminating in a chemical handle (the azido-lysine) that can be easily conjugated to other molecules via click chemistry. iris-biotech.deiris-biotech.de
These linkers are instrumental in a variety of research applications:
Creating Artificial Multi-Domain Proteins: They can be used to connect different protein subunits to form dimeric or oligomeric proteins with novel functions. iris-biotech.de
Sortase-Mediated Ligation: An N-terminal oligoglycine sequence is a recognition motif for the enzyme sortase, which can be used to covalently link two proteins or molecules together in a specific, controlled manner. iris-biotech.deiris-biotech.de
Improving Solubility: The incorporation of glycine-rich sequences, sometimes modified with serine (e.g., GGGGS motifs), can enhance the solubility of the resulting fusion proteins. iris-biotech.de
Nanotechnology: Polyglycine fragments have been shown to bind to surfaces like mica, suggesting potential applications in the construction of nanoscale devices. iris-biotech.de
Table 2: Applications of Oligoglycine-Azide-Lysine Linkers
| Linker Type | Key Feature | Research Application |
|---|---|---|
| Flexible Linker | High conformational freedom due to glycine residues. iris-biotech.de | Connecting protein domains without interfering with their individual folding and function. iris-biotech.depolyplus-sartorius.com |
| Sortase Recognition Motif | N-terminal oligo-Glycine sequence (e.g., Gly₃) is recognized by sortase A. iris-biotech.de | Enzymatic ligation to produce fusion proteins in vitro for structural biology. iris-biotech.de |
| Clickable Spacer | Combines the flexibility of the glycine chain with the bioorthogonal reactivity of the azide group. iris-biotech.deiris-biotech.de | Spatially separating a protein from a conjugated tag (e.g., a fluorescent dye or drug) while allowing for specific attachment via click chemistry. |
Development of H-D-Lys(N3) Conjugates for Specific Research Targets
The azido (B1232118) group of H-D-Lys(N3) and its protected derivatives serves as a powerful anchor for creating a diverse range of molecular conjugates. chemimpex.com This bioorthogonal handle allows for the site-selective attachment of various functional moieties to peptides and proteins, which is a significant challenge, especially for lysine due to its high abundance on protein surfaces. rsc.orgnih.gov The development of these conjugates has opened new avenues for targeting specific biological processes and entities.
Key research applications include:
Antibody-Drug Conjugates (ADCs): H-D-Lys(N3) derivatives can be incorporated into antibodies, and the azide group can then be used to attach a potent cytotoxic drug via click chemistry. rsc.org This method allows for the creation of more homogeneous ADCs compared to traditional lysine conjugation methods that rely on less specific reagents like NHS esters. rsc.orgrsc.org This homogeneity is crucial for the therapeutic efficacy and safety profile of the ADC.
Targeted Drug Delivery: Beyond ADCs, azido-D-lysine can be used to construct other targeted delivery systems. For example, it has been incorporated into dextran-based nanocarriers designed to deliver anticancer drugs like docetaxel (B913) specifically to tumor tissues. researchgate.net
Protein and Cell Surface Labeling: The azide allows for the attachment of reporter molecules, such as fluorescent probes or biotin (B1667282). chemimpex.commdpi.com This is used for visualizing proteins, tracking their interactions in living cells, and systematically assessing the accessibility of a protein's surface. chemimpex.combaseclick.eu
Probing Protein-Protein Interactions: By incorporating azido-lysine into a protein, it can be used in photo-crosslinking studies to identify binding partners within a cell. nih.gov Genetically encoded picolyl azide-lysine has been developed to improve the efficiency of copper-catalyzed click reactions for labeling in live cells. diva-portal.org
Table 3: Examples of H-D-Lys(N3) Conjugates and Their Research Targets
| Conjugate Type | Functional Moiety Attached | Specific Research Target/Application |
|---|---|---|
| Antibody-Drug Conjugate (ADC) | Cytotoxic drug (e.g., Auristatin) | Cancer cells expressing the target antigen of the antibody. rsc.org |
| Fluorescently Labeled Peptide | Fluorescent dye (e.g., Coumarin) | Visualizing protein localization and function within cells. chemimpex.comrsc.org |
| Biotinylated Protein | Biotin | Affinity purification and detection of specific proteins and their interaction partners. rsc.org |
| Drug Delivery Nanoparticle | Dextran-drug polymer | Targeted delivery of chemotherapeutic agents to tumors. researchgate.net |
| Peptide-based Therapeutic | Nickelocenyl moiety | Synthesis of biologically active organometallic-amino acid conjugates. baseclick.eu |
Comparative Studies of D- vs. L-Lysine Azide Isomers in Chemical Research
The stereochemistry of amino acids is a critical determinant of the structure and function of peptides and proteins. While L-amino acids are the canonical building blocks of proteins in nature, the incorporation of their "unnatural" D-isomers offers significant advantages in chemical and biomedical research. researchgate.net
The primary advantage of using D-amino acids like H-D-Lys(N3) in peptide synthesis is the enhanced stability of the resulting peptide. Peptides composed of L-amino acids are readily degraded by proteases in biological systems. Peptides containing D-amino acids are resistant to this enzymatic degradation, which significantly increases their in vivo half-life, a crucial property for the development of peptide-based therapeutics. nih.gov
Comparative studies have highlighted key differences between D- and L-lysine containing molecules:
Enzymatic Stability: The most significant difference is the resistance of D-amino acid-containing peptides to proteolysis, whereas L-peptides are susceptible. nih.gov
Biological Activity: The biological activity of a peptide can be drastically altered by changing the stereochemistry of a single amino acid. In some cases, a D-isomer can enhance or even be required for activity. For example, studies on poly-lysine have shown that the L- and D-isomers exhibit different levels of cytotoxicity and catalytic activity in certain contexts. researchgate.net
Production: L-lysine is produced in vast quantities through industrial fermentation. D-lysine is less common and is often produced from L-lysine via methods such as chemical racemization (which creates a D,L-mixture) followed by an enzymatic resolution step where an enzyme selectively degrades the L-isomer, leaving the desired D-isomer behind. researchgate.netnih.gov
The choice between a D- or L-lysine azide derivative is therefore a strategic one, dictated by the intended application of the final peptide or conjugate. For therapeutics intended for in vivo use, the D-isomer is often preferred for its stability. For in vitro biochemical assays or when mimicking a natural protein, the L-isomer is the appropriate choice.
Table 4: Comparison of D-Lys(N3) vs. L-Lys(N3) in Research
| Property | D-Lys(N3) Derivatives | L-Lys(N3) Derivatives |
|---|---|---|
| Stereochemistry | D-configuration (dextrorotatory) | L-configuration (levorotatory) |
| Enzymatic Stability | High resistance to degradation by proteases. | Susceptible to degradation by proteases. |
| Primary Application | Development of peptide-based therapeutics with longer in vivo half-lives. baseclick.eunih.gov | Mimicking natural peptides/proteins, in vitro assays, synthesis of probes for natural biological systems. nih.gov |
| Biological Activity | Can lead to different or enhanced biological activities compared to the L-isomer. researchgate.net | Represents the natural configuration found in proteins. |
| Source/Production | Often synthesized from L-lysine via racemization and enzymatic resolution. nih.gov | L-lysine is a widely available commodity amino acid. nih.gov |
Spectroscopic and Chromatographic Methods for Characterization of H D Lys N3 Derivatives in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of H-D-Lys(N3) Constructs
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of organic molecules, including modified amino acids like H-D-Lys(N3).HCl. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.
For this compound, ¹H NMR provides the number of chemically non-equivalent protons, their multiplicity (splitting pattern), and integration (proton count). The chemical shifts (δ) are indicative of the local electronic environment. Compared to its natural counterpart, D-Lysine, the most significant change in the ¹H NMR spectrum of H-D-Lys(N3) is the downfield shift of the protons on the ε-carbon (the carbon bearing the azide (B81097) group). This is due to the electron-withdrawing nature of the azide group, which deshields the adjacent protons more than an amino group does.
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. Similar to the proton spectrum, the ε-carbon of H-D-Lys(N3) is expected to show a significant downfield shift compared to the ε-carbon in D-Lysine. Data from related lysine (B10760008) compounds can be used to predict the expected spectral features. researchgate.netresearchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for H-D-Lys(N3) in D₂O Predicted values are based on standard D-Lysine spectra and known substituent effects of the azide group.
| Atom Position | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) |
| α-CH | ~3.7 | ~55 |
| β-CH₂ | ~1.9 | ~30 |
| γ-CH₂ | ~1.5 | ~22 |
| δ-CH₂ | ~1.7 | ~28 |
| ε-CH₂ | ~3.3 | ~51 |
| C=O | - | ~175 |
Data adapted from lysine spectra and azide substituent effects. researchgate.netchemicalbook.comhmdb.ca
In the context of peptide synthesis, NMR is used to confirm the incorporation of the azido-lysine residue into the peptide chain and to verify the final structure of the modified peptide.
Mass Spectrometry (MS) for Confirmation of Synthetic Products and Bioconjugates
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of molecular weights. Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for analyzing polar molecules like amino acids and peptides. It is routinely used to confirm the identity of this compound and to verify its successful incorporation into a peptide sequence. jenabioscience.comdiva-portal.org
The exact mass of the H-D-Lys(N3) free base is 172.10 g/mol . jenabioscience.com MS analysis will typically show a peak for the protonated molecule [M+H]⁺ at m/z 173.10. For the hydrochloride salt, the analysis depends on the sample preparation and ionization conditions.
In research, MS is crucial for verifying the outcome of synthetic reactions. For example, when incorporating azido-lysine into a protein, the mass of the resulting protein will increase by a predictable amount. In one study, azido-lysine (AzK) was genetically incorporated into a protein, and its presence was confirmed by nano LC-ESI-MS/MS. A specific peptide fragment containing the modification was identified with a mass corresponding to the native peptide plus the mass of the azido-moiety, confirming site-specific incorporation. biorxiv.orgresearchgate.net The mass of the peptide FSVSGEGEGDATKGK containing AzK was identified as a 2+ ion of 791.3606 m/z. biorxiv.orgresearchgate.net
Table 2: Key Molecular Masses for H-D-Lys(N3) in Mass Spectrometry
| Species | Formula | Calculated Exact Mass (m/z) |
| H-D-Lys(N3) (free base) | C₆H₁₂N₄O₂ | 172.10 |
| [H-D-Lys(N3) + H]⁺ | C₆H₁₃N₄O₂⁺ | 173.11 |
| This compound | C₆H₁₃ClN₄O₂ | 208.08 |
Masses calculated based on molecular formulas. jenabioscience.comiris-biotech.de
Tandem mass spectrometry (MS/MS) can further be used to sequence the modified peptide, providing definitive proof of the location of the H-D-Lys(N3) residue within the peptide chain.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring in Research
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of synthetic peptides and for monitoring the progress of chemical reactions. scholaris.ca For peptides containing H-D-Lys(N3), reversed-phase HPLC (RP-HPLC) is most commonly used. rsc.orgnih.gov
In RP-HPLC, a nonpolar stationary phase (like C18 or C4 silica) is used with a polar mobile phase, typically a gradient of water and an organic solvent such as acetonitrile (B52724) (MeCN). rsc.orgnih.gov An ion-pairing agent like trifluoroacetic acid (TFA) is often added to both solvents to improve peak shape and resolution.
The progress of a reaction, such as the conversion of lysine's primary amine to an azide, can be monitored by taking aliquots from the reaction mixture over time and analyzing them by HPLC. nih.gov The starting material will have a characteristic retention time, and as the reaction proceeds, a new peak corresponding to the more nonpolar azido-containing product will appear and grow, while the starting material peak diminishes. Purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram, with detection typically performed using UV absorbance at 220 nm, where the peptide backbone absorbs. rsc.org
Table 3: Example RP-HPLC Parameters for Analysis of H-D-Lys(N3) Peptides
| Parameter | Condition |
| Column | Reversed-phase C18, 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile (MeCN) |
| Gradient | 5% B for 5 min, then 5% to 95% B over 30 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
These are typical starting conditions and may require optimization for specific peptides. rsc.orgresearchgate.net
Infrared (IR) Spectroscopy for Azide Group Confirmation
Infrared (IR) spectroscopy is a rapid and effective method for confirming the presence of specific functional groups in a molecule. The technique is particularly useful for identifying H-D-Lys(N3) derivatives due to the unique and strong absorption of the azide group.
The azide functional group (–N₃) has a characteristic antisymmetric stretching vibration (νas) that appears in a region of the IR spectrum (2100-2200 cm⁻¹) that is free from most other common organic functional group absorptions. researchgate.net This makes the azide stretch a highly diagnostic peak. Its presence provides direct evidence that the azide has been successfully introduced into the molecule. The exact frequency of this absorption is sensitive to the local molecular environment, which can provide subtle structural information. nih.gov Research has shown this absorption band can be found in a range from 2096 cm⁻¹ to 2160 cm⁻¹. chempap.org The band is often split, which has been attributed to Fermi resonance. chempap.org
Table 4: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Characteristic Frequency (cm⁻¹) | Intensity |
| Azide (–N₃) | Antisymmetric Stretch | 2100 - 2160 | Strong, Sharp |
| Ammonium (–NH₃⁺) | N–H Stretch | 3000 - 3300 | Broad, Strong |
| Carboxylic Acid (O–H) | O–H Stretch | 2500 - 3300 | Broad, Strong |
| Carboxylic Acid (C=O) | C=O Stretch | 1700 - 1730 | Strong |
| Alkane (C–H) | C–H Stretch | 2850 - 2960 | Medium-Strong |
The azide stretch is the most diagnostic peak for confirming the presence of the modification. researchgate.netnih.govchempap.org
By verifying the appearance of this strong band around 2100 cm⁻¹, researchers can quickly confirm the successful synthesis of azido-lysine or its incorporation into a larger molecule.
Theoretical and Computational Studies Involving H D Lys N3 and Its Derivatives
Molecular Modeling of H-D-Lys(N3) Interactions in Bioconjugation Reactions
Molecular modeling has become a crucial tool for investigating the interactions of azidolysine-containing molecules during bioconjugation. These computational methods allow for the detailed examination of reaction mechanisms, transition states, and the influence of the local environment on the reaction's efficiency and selectivity.
Researchers utilize molecular modeling to predict how the azide (B81097) moiety of H-D-Lys(N3) will behave within the complex three-dimensional structure of a peptide or protein. For instance, modeling can help determine the accessibility of the azide group to a reaction partner, such as an alkyne-modified molecule. This is critical for designing efficient bioconjugation strategies, as a sterically hindered azide group may exhibit poor reactivity.
Furthermore, computational analyses, such as those performed using CREST/CENSO protocols, have been employed to study supramolecular interactions in bioconjugates. rsc.orgirb.hr These studies calculate parameters like the free energy of formation (ΔG) to determine the stability of different molecular assemblies, such as monomers versus dimers, which is vital for understanding the behavior of these bioconjugates in solution. rsc.orgirb.hr
Computational Analysis of Reactivity and Selectivity in Click Chemistry Pathways
Computational chemistry, particularly density functional theory (DFT), provides profound insights into the reactivity and selectivity of the click chemistry reactions involving the azide group of azidolysine. acs.orgresearchgate.net These studies dissect the reaction mechanisms, identify transition states, and quantify the energy barriers that govern the reaction rate and outcome.
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) typically yields 1,4-disubstituted triazoles, while ruthenium-catalyzed reactions (RuAAC) can produce the 1,5-regioisomer. nih.govmdpi.com DFT calculations have been instrumental in elucidating the origins of this regioselectivity. For Ru-catalyzed reactions, computational studies indicate that the regioselectivity is determined during an irreversible oxidative coupling step. mdpi.com In contrast, for strain-promoted azide-alkyne cycloadditions (SPAAC), which are metal-free, the distortion/interaction model is used to explain reactivity trends. acs.orgresearchgate.net This model analyzes the energy required to distort the azide and the alkyne into their transition state geometries, as well as the stabilizing interactions between them. acs.org
Studies have shown that the activation energies for cycloadditions are highly dependent on the structure of the reactants, particularly the strain in the alkyne partner for SPAAC. acs.orgresearchgate.net For example, the activation energy for phenyl azide addition decreases significantly as the alkyne ring size is reduced, which is attributed more to differences in distortion energies than to the release of ring strain in the product. acs.org The choice of catalyst also plays a critical role. Computational investigations of novel Rhodium complexes have shown that modifying the catalyst's ligands can tune its stability and reactivity, favoring the formation of specific triazole isomers. rsc.org
| Reactants | Reaction Type | Calculated Activation Free Energy (ΔG‡, kcal/mol) |
|---|---|---|
| Phenyl Azide + Cyclohexyne | SPAAC | 14.1 |
| Phenyl Azide + Cyclononyne | SPAAC | 29.2 |
| Benzyl Azide + Alkyne (Zn-mediated) | Metal-mediated AAC | 22.1 |
| Azide + Alkyne (Cp*RuCl-catalyzed) | RuAAC (Reductive Elimination Step) | 13.4 |
Data is illustrative, derived from computational studies on model systems relevant to the chemistry of H-D-Lys(N3).HCl. acs.orgmdpi.com
Simulation of Conformational Dynamics of Peptides Containing Azide-Lysine
The introduction of a non-canonical amino acid like azidolysine can influence the conformational landscape of a peptide. Molecular dynamics (MD) simulations are a powerful technique to explore these effects by simulating the motion of atoms over time, revealing how the peptide folds, flexes, and interacts with its environment. nih.govnih.gov
MD simulations can assess the impact of azidolysine incorporation on secondary structure elements like α-helices and β-sheets. chemrxiv.orgbiorxiv.org For instance, when azidolysine is used as a point of attachment for a chemical "staple" to lock a peptide into a helical conformation, simulations can verify the stability of this induced structure. chemrxiv.orgcam.ac.uk Studies on stapled peptides targeting the p53/MDM2 interaction have used computational methods to show that even subtle changes in the linker, derived from an azidolysine precursor, can significantly alter the peptide's flexibility and binding thermodynamics. cam.ac.uk
Simulations also provide insights into the conformational ensemble of peptides in their free state in solution. biorxiv.org This is particularly important for intrinsically disordered peptides, which lack a stable tertiary structure. biorxiv.org Understanding the transient structures sampled by an azidolysine-containing peptide can help explain its binding affinity and specificity for a target protein. nih.gov For example, simulations can reveal whether the azido-sidechain is exposed to the solvent and available for conjugation, or if it is buried within the peptide's structure. cnr.itcgmartini.nl The aggregation propensity of peptides, a critical concern in peptide-based therapeutics, can also be investigated using MD simulations, which can model the early stages of self-assembly into larger structures like fibrils. biorxiv.orgul.ie
| Peptide System | Simulation Focus | Key Computational Finding | Reference |
|---|---|---|---|
| DAE-stapled p53-inhibitor peptide | Conformational dynamics and binding | Linker flexibility significantly impacts binding entropy and affinity to MDM2. | cam.ac.uk |
| Triazole-stapled ACE2-derived peptide | Helical stability | Circular dichroism and modeling showed that stapling induced and stabilized the helical structure required for binding to the SARS-CoV-2 Spike protein. | chemrxiv.org |
| Hao-containing peptide | Folding and Dimerization | MD simulations reproduced the folding into a β-hairpin-like structure and the formation of a stable β-sheet dimer. | nih.gov |
| Extended RGD-containing peptides | Conformational dynamics and binding | Disorder in the binding site was found to be important for potency, and transient hydrogen bonds affected the energy landscape. | nih.gov |
Future Directions and Emerging Research Avenues
Integration of H-D-Lys(N3) into Advanced Bioresearch Technologies
The incorporation of H-D-Lys(N3) is poised to significantly impact several advanced bioresearch technologies. Its azide (B81097) functionality serves as a versatile chemical handle for "click" reactions, enabling the precise attachment of reporter molecules like fluorescent dyes or affinity tags. baseclick.eucarlroth.com This is particularly valuable in chemical proteomics, where H-D-Lys(N3) can be used for metabolic labeling to track protein synthesis, identify protein-protein interactions, and profile post-translational modifications. rsc.orgresearchgate.netmdpi.com
By introducing H-D-Lys(N3) into cellular systems, researchers can tag and identify newly synthesized proteins or specific protein-binding partners in their native environments. mdpi.comnih.gov For example, photo-lysine-based probes have been used to identify protein-protein interactions mediated by lysine (B10760008) modifications. rsc.org This approach, known as bio-orthogonal non-canonical amino acid tagging (BONCAT), allows for the selective enrichment and identification of proteins involved in specific cellular processes or disease states. baseclick.eu The D-configuration of the lysine derivative adds an extra layer of utility, ensuring that the tagged peptides or proteins resist degradation long enough for complex biological analysis. nih.govnih.gov
Future applications are expected in the development of sophisticated diagnostic tools and targeted drug delivery systems. The ability to conjugate imaging agents or therapeutic payloads to peptides containing H-D-Lys(N3) offers a pathway to creating highly stable and specific theranostic agents. lifetein.comresearchgate.net
Exploration of Novel Reaction Chemistries Beyond Traditional Click Reactions
While copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloadditions are the most common "click" reactions used with azido-modified amino acids acs.orgpcbiochemres.comacs.org, research is expanding to explore alternative chemistries for the azide group of H-D-Lys(N3).
One prominent alternative is the Staudinger ligation , a reaction between an azide and a specifically engineered phosphine (B1218219) to form a stable amide bond. acs.orgbapeks.comnih.gov This reaction is truly bioorthogonal and does not require a metal catalyst, which can be toxic to living systems. acs.orgnih.gov The traceless version of this ligation is particularly elegant, as it leaves no residual atoms from the reactive groups in the final conjugate. nih.gov
Other emerging chemistries include:
Photoclick Chemistry : Light-induced reactions offer temporal and spatial control over the conjugation process, allowing researchers to initiate the linking of molecules at a specific time and location within a biological system. beilstein-journals.org
Inverse-Electron-Demand Diels-Alder Reactions : This type of reaction, often involving tetrazines and strained alkenes, is known for its exceptionally fast reaction rates, making it ideal for labeling molecules at very low concentrations in living cells. issuu.com
Reactions with Triarylphosphines : The classic Staudinger reaction reduces azides to amines, a transformation that can be exploited to unmask or activate a functional group within a peptide or protein. nih.gov
These novel reaction pathways expand the molecular toolkit available to researchers, enabling more complex and controlled construction of biomolecules for a variety of research applications.
Development of Next-Generation Bioconjugation Strategies Utilizing Azide-Lysine
The development of advanced bioconjugation strategies is critical for creating well-defined and effective biomolecules, such as antibody-drug conjugates (ADCs) or peptide-based probes. tandfonline.com H-D-Lys(N3) is a key component in these next-generation strategies, which aim to overcome the heterogeneity associated with traditional methods that randomly target native amino acids like lysine or cysteine. nih.govinvivogen.comnih.gov
By incorporating H-D-Lys(N3) at a specific, predetermined site within a peptide or protein sequence, researchers can achieve highly controlled, site-selective conjugation. nih.govnih.gov This ensures that every resulting molecule is identical, with the payload or label attached at the same position, leading to more consistent and predictable biological activity. nih.gov
Key strategies include:
Site-Specific Incorporation : Using solid-phase peptide synthesis or genetic code expansion, H-D-Lys(N3) can be placed at any desired position in a peptide chain. baseclick.euissuu.com
Controlled Stoichiometry : Site-selective methods allow for precise control over the drug-to-antibody ratio (DAR) in ADCs, which is crucial for optimizing therapeutic efficacy and minimizing toxicity. invivogen.com
Modular Assembly : The azide handle allows for a modular "plug-and-play" approach, where different functional units (e.g., chelators for radioisotopes, imaging agents, or cytotoxic drugs) equipped with a compatible alkyne group can be easily attached. nih.gov
A recent study demonstrated a facile, lysine-directed strategy for creating homogenous radioimmunoconjugates by first modifying an antibody with a branched azide-bearing ester, followed by strain-promoted click chemistry to attach a payload. nih.govnih.gov This approach highlights the move towards more sophisticated and reliable bioconjugation technologies enabled by azide-lysine derivatives.
Role of D-amino acids like H-D-Lys(N3) in Peptide and Protein Engineering for Enhanced Stability in Research Systems
One of the most significant advantages of using H-D-Lys(N3) is the inherent stability conferred by its D-amino acid structure. nih.govnih.gov Naturally occurring peptides and proteins are composed of L-amino acids and are therefore susceptible to degradation by proteases, enzymes that are ubiquitous in biological systems. nih.govamericanpeptidesociety.org This rapid degradation limits the utility of L-peptides in many research and therapeutic contexts. lifetein.com
D-amino acids, as mirror images of their L-counterparts, are not recognized by most endogenous proteases. nih.govlifetein.com.cn Incorporating one or more D-amino acids, like H-D-Lys(N3), into a peptide sequence can dramatically increase its resistance to proteolytic cleavage. pnas.orgfrontiersin.org This leads to a significantly longer half-life in biological fluids such as human serum. researchgate.netlifetein.com.cn
| Peptide Modification Strategy | Relative Stability to Proteolysis | Key Finding | Reference |
| All L-amino acid peptide | Low | Rapidly degraded by proteases. | nih.gov |
| Single D-amino acid substitution | Moderate to High | The position of the D-amino acid can influence the degree of stability. | pnas.orgfrontiersin.org |
| D-amino acids at N- and C-termini | High | Flanking the core sequence with D-amino acids provides significant protection. | lifetein.com.cn |
| Full retro-inverso peptide (all D-amino acids) | Very High | Exhibits the greatest resistance to enzymatic degradation. | lifetein.comresearchgate.net |
This enhanced stability is crucial for in vivo studies, where a peptide-based probe or therapeutic must circulate long enough to reach its target. nih.govlifetein.com Research has shown that even partial substitution with D-amino acids can significantly boost stability while preserving the desired biological activity, such as antibody binding. lifetein.com.cnpnas.org Therefore, the use of H-D-Lys(N3) provides a dual advantage: a bioorthogonal handle for conjugation and a D-stereocenter for enhanced proteolytic resistance, making it an invaluable tool for robust peptide and protein engineering. nih.govnih.govresearchgate.net
Q & A
Basic: How can researchers optimize the solid-phase synthesis of H-D-Lys(N3)∙HCl to minimize undesired side reactions?
Methodological Answer:
- Step 1: Use Fmoc-protected D-lysine derivatives to ensure stereochemical integrity during coupling. The azide (N3) group on the ε-amine should be introduced post-synthesis via selective deprotection (e.g., using TFA for Boc removal) followed by azidation .
- Step 2: Monitor reaction progress with HPLC (≥99% purity threshold) to detect premature azide reduction or oxidation byproducts. Adjust coupling times and reagent stoichiometry (e.g., DIEA as a base) to suppress racemization .
- Step 3: Employ low-temperature (0–4°C) conditions during azide introduction to prevent thermal decomposition of the reactive group .
Basic: What analytical techniques are critical for validating the structure and purity of H-D-Lys(N3)∙HCl?
Methodological Answer:
- HPLC-MS: Confirm molecular weight (208.64 g/mol for the free base + HCl) and assess purity (≥99% by area normalization). Use a C18 column with a water/acetonitrile gradient .
- Chiral Analysis: Measure specific optical rotation ([α]D) in 6 N HCl (expected range: -21.4° to -20.6° for D-enantiomers) to verify enantiomeric purity (≤0.5% L-enantiomer contamination) .
- FT-IR: Identify the azide stretch (~2100 cm⁻¹) and amine/amide bands to confirm functional group integrity .
Basic: How should H-D-Lys(N3)∙HCl be stored to maintain stability in long-term studies?
Methodological Answer:
- Storage Conditions: Store at +4°C in airtight, light-protected vials under inert gas (argon or nitrogen) to prevent azide degradation via moisture or UV exposure .
- Reconstitution: Prepare fresh solutions in degassed, neutral-pH buffers (e.g., PBS) to avoid acid-catalyzed decomposition. Avoid freeze-thaw cycles, as ice crystal formation may destabilize the azide group .
Advanced: How can researchers resolve contradictory data between mass spectrometry and NMR when characterizing H-D-Lys(N3)∙HCl?
Methodological Answer:
- Scenario 1: If MS shows the correct molecular ion but NMR reveals unexpected peaks, suspect residual solvents (e.g., DMF) or incomplete deprotection. Perform additional purification via preparative HPLC and re-analyze with deuterated DMSO or D2O .
- Scenario 2: For discrepancies in azide integration (¹H NMR), use ¹³C NMR to confirm the ε-amine substitution pattern. Cross-validate with X-ray crystallography if crystalline derivatives are available .
Advanced: What strategies ensure chiral integrity during H-D-Lys(N3)∙HCl incorporation into peptide sequences?
Methodological Answer:
- Strategy 1: Use DIC/HOBt coupling reagents to minimize racemization during peptide elongation. Monitor by chiral GC-MS after acid hydrolysis of the peptide .
- Strategy 2: Introduce the azide group after solid-phase synthesis to avoid steric hindrance during coupling. Post-synthetic modifications (e.g., CuAAC "click" reactions) should be performed at <25°C to preserve stereochemistry .
Advanced: How does the azide group’s reactivity influence experimental design in bioorthogonal labeling studies?
Methodological Answer:
- Design Consideration 1: Prioritize strain-promoted azide-alkyne cycloaddition (SPAAC) over CuAAC for in vivo applications to avoid copper toxicity. Validate reaction efficiency via fluorescence quenching assays .
- Design Consideration 2: Pre-screen cell culture media for reducing agents (e.g., ascorbate) that may prematurely reduce azides. Use LC-MS to quantify residual unreacted azide post-labeling .
Advanced: How can researchers address low yields in H-D-Lys(N3)∙HCl-mediated peptide cyclization?
Methodological Answer:
- Optimization 1: Adjust peptide backbone rigidity by inserting proline residues near the azide group to favor intramolecular cyclization. Confirm via circular dichroism (CD) spectroscopy .
- Optimization 2: Use high-dilution conditions (≤1 mM) to suppress intermolecular side reactions. Monitor reaction kinetics via real-time FT-IR to identify optimal termination points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
